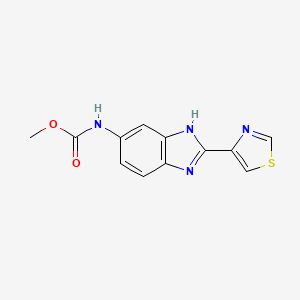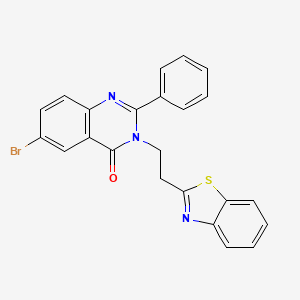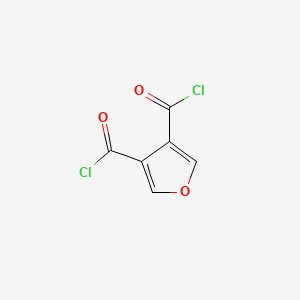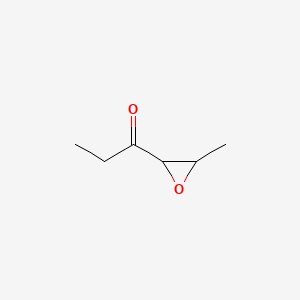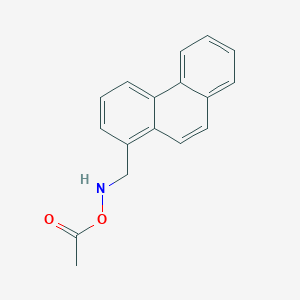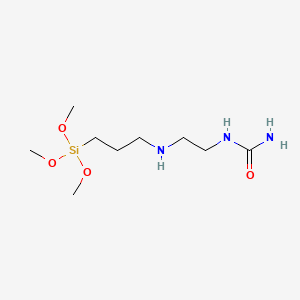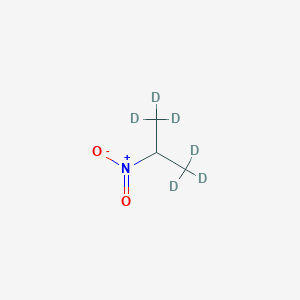
2-Nitropropane-1,1,1,3,3,3-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitropropane-1,1,1,3,3,3-D6 is a deuterated form of 2-nitropropane, where six hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It has the molecular formula C3HD6NO2 and a molecular weight of 95.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitropropane-1,1,1,3,3,3-D6 typically involves the nitration of deuterated propane. The reaction conditions often include the use of nitric acid and a catalyst under controlled temperature and pressure to ensure the selective nitration of the propane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the vapor-phase nitration of deuterated propane, which is then purified through distillation and other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Nitropropane-1,1,1,3,3,3-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroalkanes and other oxidized products.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Nucleophiles: Such as hydroxide ions or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroalkanes, while reduction can produce amines .
Scientific Research Applications
2-Nitropropane-1,1,1,3,3,3-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of the compound into biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Nitropropane-1,1,1,3,3,3-D6 involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects directly but is used to trace and study the behavior of its non-deuterated counterpart in different systems .
Comparison with Similar Compounds
Similar Compounds
2-Nitropropane: The non-deuterated form of the compound.
1-Nitropropane: A structural isomer with different chemical properties.
Nitromethane: A simpler nitroalkane with similar reactivity
Uniqueness
2-Nitropropane-1,1,1,3,3,3-D6 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems .
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
95.13 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i1D3,2D3 |
InChI Key |
FGLBSLMDCBOPQK-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])[N+](=O)[O-] |
Canonical SMILES |
CC(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


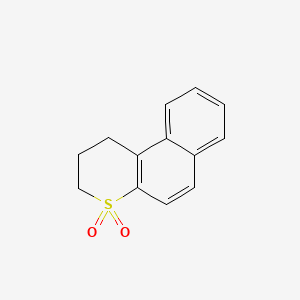
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
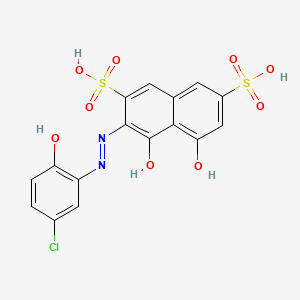
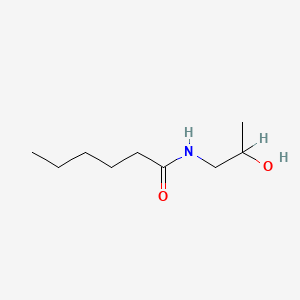

![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)

